Nicodicodine

Description

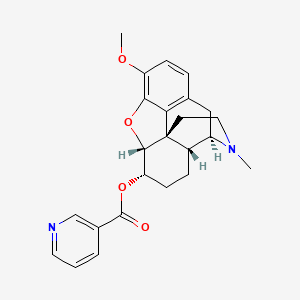

Structure

3D Structure

Properties

CAS No. |

808-24-2 |

|---|---|

Molecular Formula |

C24H26N2O4 |

Molecular Weight |

406.5 g/mol |

IUPAC Name |

[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C24H26N2O4/c1-26-11-9-24-16-6-8-19(29-23(27)15-4-3-10-25-13-15)22(24)30-21-18(28-2)7-5-14(20(21)24)12-17(16)26/h3-5,7,10,13,16-17,19,22H,6,8-9,11-12H2,1-2H3/t16-,17+,19-,22-,24-/m0/s1 |

InChI Key |

GTGRMWCOZHEYRL-MJFIPZRTSA-N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)OC(=O)C6=CN=CC=C6 |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC(=O)C6=CN=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Nicodicodine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicodicodine is a semi-synthetic opioid derivative recognized for its antitussive and analgesic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed information on its mechanism of action, metabolic pathways, and a summary of available analytical and synthesis methodologies are presented to support further research and development.

Chemical Identity and Structure

This compound, also known as 6-nicotinoyldihydrocodeine, is a derivative of morphine. Its chemical structure is characterized by the esterification of the hydroxyl group at position 6 of dihydrocodeine with nicotinic acid.

Table 1: Chemical Identifiers of this compound [1]

| Identifier | Value |

| IUPAC Name | [(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] pyridine-3-carboxylate |

| CAS Number | 808-24-2 |

| Molecular Formula | C₂₄H₂₆N₂O₄ |

| SMILES | CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3--INVALID-LINK--OC(=O)C6=CN=CC=C6 |

| InChI Key | GTGRMWCOZHEYRL-MJFIPZRTSA-N |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for formulation development and pharmacokinetic studies.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 406.48 g/mol | [1][2] |

| LogP (Octanol-Water Partition Coefficient) | 2.985 (Calculated) | Cheméo |

| Water Solubility | log10WS: -4.98 (Calculated) | Cheméo |

| Boiling Point | 553.3 °C at 760 mmHg (Predicted) | ChemNet |

| Flash Point | 288.4 °C (Predicted) | ChemNet |

| Density | 1.34 g/cm³ (Predicted) | ChemNet |

Pharmacology

Mechanism of Action

As an opioid derivative, this compound primarily exerts its effects through interaction with opioid receptors in the central nervous system (CNS).[3] While specific binding affinities for this compound have not been extensively reported, it is presumed to act as an agonist at these receptors, similar to other opioids. This agonism in the brainstem's cough center leads to the suppression of the cough reflex. Its analgesic effects are also mediated by the activation of opioid receptors in the pain pathways of the brain and spinal cord.

Pharmacokinetics and Metabolism

This compound is metabolized in the liver. The primary metabolic pathway involves demethylation to produce 6-nicotinoyldihydromorphine.[3][4] This metabolite is then further metabolized to dihydromorphine.[3][4] Dihydromorphine is an active metabolite and a more potent opioid than the parent compound, which may contribute to the overall pharmacological effect and duration of action of this compound.[3][4]

Detailed pharmacokinetic parameters such as bioavailability, plasma half-life, and excretion routes for this compound are not extensively documented in publicly available literature.

Experimental Protocols

Detailed and validated experimental protocols specifically for the synthesis, purification, and analysis of this compound are scarce in the available scientific literature. However, methodologies for related compounds can provide a foundational approach for researchers.

Synthesis

A general approach for the synthesis of similar nicotinic esters of morphine derivatives has been described. This typically involves the reaction of the parent opioid with a nicotinoyl chloride in the presence of a base like pyridine. For the closely related compound, nicocodeine, the synthesis involves treating anhydrous codeine base with nicotinic anhydride (B1165640) at elevated temperatures.

Logical Workflow for Potential this compound Synthesis:

Analysis

Standard analytical techniques for opioids can be adapted for the identification and quantification of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the identification of opioids and their metabolites in biological samples. Derivatization of the molecule may be necessary to improve its volatility and chromatographic properties.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or mass spectrometry) can be used for the quantification of this compound in pharmaceutical formulations and biological matrices.

General Experimental Workflow for Analysis:

Signaling Pathways

The primary signaling pathway for this compound, like other opioids, involves the activation of G-protein coupled opioid receptors.

Opioid Receptor Signaling Pathway:

Conclusion

This compound is an opioid with established antitussive and analgesic effects. This guide has summarized its core chemical and pharmacological properties. While foundational knowledge exists, there is a clear need for further research to establish a more detailed physicochemical profile and to develop and validate specific experimental protocols for its synthesis and analysis. Such data would be invaluable for future drug development and clinical applications.

References

The In-Depth Mechanism of Action of Nicodicodine: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicodicodine, an opioid analgesic and antitussive, exerts its pharmacological effects primarily through its active metabolite, dihydromorphine. This technical guide delineates the mechanism of action of this compound, focusing on the molecular interactions and downstream signaling cascades initiated by dihydromorphine at the mu-opioid receptor (MOR). This document provides a comprehensive overview of receptor binding, G-protein coupling, effector modulation, and the intricate signaling pathways involved. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development in the field of opioid pharmacology.

Introduction

This compound is a semi-synthetic opioid derivative. Following administration, it undergoes hepatic metabolism, primarily through demethylation, to produce its principal active metabolite, dihydromorphine.[1][2] Dihydromorphine is a potent opioid agonist with a mechanism of action centered on the activation of opioid receptors, predominantly the mu-opioid receptor (MOR).[3][4] This guide will, therefore, focus on the well-established mechanism of action of dihydromorphine as the primary driver of this compound's pharmacological profile.

Receptor Binding and Affinity

The initial and most critical step in the action of dihydromorphine is its binding to opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[5][6] Dihydromorphine exhibits a strong binding affinity for the mu-opioid receptor, with a lesser affinity for the delta (DOR) and kappa (KOR) opioid receptors. This selectivity for the MOR is fundamental to its analgesic and other opioid-related effects.[3]

Table 1: Receptor Binding Affinities (Ki) of Dihydromorphine and Morphine

| Compound | Mu-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) |

| Dihydromorphine | 2.5[3] | 137[3] | 223[3] |

| Morphine | 4.9[3] | 273[3] | 227[3] |

Note: A lower Ki value indicates a higher binding affinity.

G-Protein Coupling and Signal Transduction

Upon agonist binding, the mu-opioid receptor undergoes a conformational change, facilitating its coupling to intracellular heterotrimeric G-proteins, specifically of the Gi/o family.[6][7] This coupling initiates a cascade of intracellular signaling events.

The activation of the Gi/o protein leads to the dissociation of its subunits: the Gαi/o subunit and the Gβγ dimer.[7][8] Both of these components are active in signal transduction and modulate the activity of various downstream effectors.

Caption: G-Protein Coupling Cascade.

Downstream Signaling Pathways

The activation of the mu-opioid receptor by dihydromorphine triggers multiple downstream signaling pathways that collectively produce its analgesic and other physiological effects.

Inhibition of Adenylyl Cyclase

The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.[1][8][9] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5][10] Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation of numerous intracellular proteins.[11]

Modulation of Ion Channels

The dissociated Gβγ subunit plays a crucial role in modulating the activity of ion channels.[6][11] It directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions (K+) and hyperpolarization of the neuronal membrane.[6][11] This hyperpolarization makes the neuron less excitable and reduces the likelihood of firing an action potential.

Simultaneously, the Gβγ subunit inhibits N-type voltage-gated calcium channels (VGCCs).[11] This inhibition reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, which is a critical step for the release of neurotransmitters such as glutamate (B1630785) and substance P, key mediators of pain transmission.[12]

Mitogen-Activated Protein Kinase (MAPK) Pathways

Mu-opioid receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases (ERK1/2).[5][13] This pathway is thought to be involved in some of the long-term effects of opioids, including tolerance and dependence, as well as potentially contributing to analgesia.[5]

Caption: Downstream Signaling Pathways of MOR Activation.

Quantitative Data on Potency and Efficacy

The potency of an opioid agonist is often expressed as its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). Efficacy refers to the maximal response an agonist can produce. Dihydromorphine is a full agonist at the mu-opioid receptor.

Table 2: Potency and Efficacy of Dihydromorphine

| Parameter | Value | Assay | Reference |

| Analgesic Potency | ~1.2 times that of morphine | In vivo analgesia assays | [3] |

| EC50 | Data not readily available in searched literature | GTPγS binding or cAMP inhibition | |

| IC50 | Data not readily available in searched literature | Adenylyl cyclase inhibition |

Further research is required to definitively establish the EC50 and IC50 values for dihydromorphine across various functional assays.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Objective: To determine the binding affinity of dihydromorphine for the mu-opioid receptor.

Materials:

-

Membrane preparations from cells expressing the mu-opioid receptor (e.g., CHO-hMOR cells) or from brain tissue.[11][14]

-

Radioligand: [³H]DAMGO (a selective mu-opioid agonist).[12][14]

-

Non-specific binding control: Naloxone (a non-selective opioid antagonist).[14]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14]

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer.[14]

-

Assay Setup: In a 96-well plate, add varying concentrations of the unlabeled ligand (dihydromorphine).

-

Add a fixed concentration of the radioligand ([³H]DAMGO).

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess naloxone).[14]

-

Add the membrane preparation to all wells.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.[14]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.[12][14]

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competing ligand (dihydromorphine) and fit the data to a one-site competition curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Caption: Experimental Workflow for Radioligand Binding Assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist.

Objective: To determine the potency (EC50) and efficacy (Emax) of dihydromorphine in activating Gi/o proteins coupled to the mu-opioid receptor.

Materials:

-

Membrane preparations containing the mu-opioid receptor.[15]

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).[15]

-

GDP.[15]

-

Unlabeled GTPγS (for non-specific binding).[15]

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, pH 7.4).[3]

-

Scintillation fluid.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add varying concentrations of the agonist (dihydromorphine).

-

Add the membrane preparation and GDP.

-

Initiation: Add [³⁵S]GTPγS to all wells to start the reaction. Include wells for basal binding (no agonist) and non-specific binding (with excess unlabeled GTPγS).[15]

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[15]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[15]

-

Counting: Measure the radioactivity on the filters.

-

Data Analysis: Calculate the specific [³⁵S]GTPγS binding. Plot the specific binding against the log concentration of dihydromorphine and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[15]

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity by a Gi/o-coupled receptor agonist.

Objective: To determine the potency (IC50) of dihydromorphine in inhibiting adenylyl cyclase.

Materials:

-

Whole cells expressing the mu-opioid receptor.[10]

-

Forskolin (B1673556) (an adenylyl cyclase activator).[10]

-

IBMX (a phosphodiesterase inhibitor).[10]

-

cAMP assay kit (e.g., ELISA, HTRF).

-

Cell lysis buffer.

Procedure:

-

Cell Culture: Culture cells expressing the mu-opioid receptor in appropriate plates.

-

Pre-treatment: Pre-treat the cells with varying concentrations of the agonist (dihydromorphine) in the presence of IBMX.[10]

-

Stimulation: Stimulate the cells with forskolin to increase intracellular cAMP levels.[10]

-

Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of dihydromorphine and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

Conclusion

The mechanism of action of this compound is attributable to its active metabolite, dihydromorphine, a potent mu-opioid receptor agonist. Dihydromorphine's high affinity for the MOR initiates a cascade of intracellular signaling events, primarily through the Gi/o pathway, leading to the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of MAPK pathways. These molecular events culminate in the analgesic and other physiological effects characteristic of opioids. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols provided herein, is crucial for the rational design and development of novel analgesics with improved therapeutic profiles.

References

- 1. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of dihydromorphine, 6-acetyldihydromorphine and dihydroheroin analgesia and their differentiation from morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Opioid inhibition of Ih via adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The opioid receptor: emergence through millennia of pharmaceutical sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

The Metabolic Journey of Nicodicodine to Dihydromorphine: A Technical Guide

Disclaimer: Direct experimental data on the metabolism of nicodicodine to dihydromorphine is limited in publicly available scientific literature. This guide is constructed based on established metabolic pathways of analogous opioid compounds, namely the O-demethylation of dihydrocodeine and the hydrolysis of nicotinoyl esters of morphine. The experimental protocols and quantitative data presented herein are derived from studies on these analogous compounds and should be considered representative.

Introduction

This compound, a semi-synthetic opioid, is structurally related to codeine and dihydrocodeine. Its therapeutic and pharmacological effects are intrinsically linked to its biotransformation within the body. This technical guide provides an in-depth overview of the core metabolic pathway leading to the formation of its active metabolite, dihydromorphine. This process is understood to be a two-step enzymatic conversion primarily occurring in the liver.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the probable metabolic cascade, experimental methodologies for studying these transformations, and quantitative data from analogous reactions to facilitate further research and understanding.

The Metabolic Pathway: From this compound to Dihydromorphine

The metabolism of this compound to dihydromorphine is a sequential process involving two primary enzymatic reactions:

-

O-demethylation: The initial step involves the removal of the methyl group from the 3-position of the morphinan (B1239233) ring of this compound. This reaction is catalyzed by the cytochrome P450 enzyme system, specifically the CYP2D6 isoform. This metabolic conversion yields 6-nicotinoyldihydromorphine.

-

Hydrolysis: The intermediate metabolite, 6-nicotinoyldihydromorphine, subsequently undergoes hydrolysis. This reaction involves the cleavage of the nicotinoyl ester at the 6-position, a process likely mediated by carboxylesterases present in the liver and plasma. This final step liberates the active opioid agonist, dihydromorphine.

The overall metabolic cascade can be visualized as follows:

Figure 1: Proposed metabolic pathway of this compound to dihydromorphine.

Quantitative Data from Analogous Reactions

Table 1: Kinetic Parameters for the O-demethylation of Dihydrocodeine to Dihydromorphine by Human Liver Microsomes.[1]

| Enzyme Source | Substrate | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) |

| Human Liver Microsomes (Extensive Metabolizers) | Dihydrocodeine | Dihydromorphine | 48.5 ± 15.7 | 108.9 ± 53.4 |

| Human Liver Microsomes (Poor Metabolizers) | Dihydrocodeine | Dihydromorphine | Not accurately determined | Significantly lower than extensive metabolizers |

| Recombinant Human CYP2D6 | Dihydrocodeine | Dihydromorphine | 25.0 ± 5.0 | 1.2 ± 0.1 (nmol/min/nmol CYP2D6) |

Km (Michaelis constant) represents the substrate concentration at half-maximal velocity. Vmax (maximal velocity) represents the maximum rate of the reaction.

Table 2: Hydrolysis of Nicomorphine (3,6-dinicotinoyl ester of morphine) in Human Plasma.[2]

| Compound | Half-life in Human Plasma (minutes) |

| Nicomorphine | 3 |

| 6-Nicotinoylmorphine | 3 and 15 (biphasic) |

This data suggests that the hydrolysis of the nicotinoyl ester is a rapid process.

Experimental Protocols for Analogous Reactions

The following are detailed methodologies for key experiments that can be adapted to study the metabolism of this compound.

In Vitro O-demethylation of Dihydrocodeine using Human Liver Microsomes

This protocol is adapted from studies investigating the CYP2D6-mediated metabolism of dihydrocodeine.[1]

Objective: To determine the kinetic parameters (Km and Vmax) for the formation of dihydromorphine from dihydrocodeine.

Materials:

-

Human liver microsomes (from extensive and poor CYP2D6 metabolizers)

-

Dihydrocodeine hydrochloride

-

Dihydromorphine standard

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (e.g., naloxone) for analytical quantification

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final concentration 0.1-0.5 mg/mL), dihydrocodeine (at various concentrations, e.g., 1-500 µM), and potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring linear formation of the metabolite.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Preparation: Centrifuge the mixture to precipitate proteins. Transfer the supernatant for analysis.

-

Analysis: Quantify the formation of dihydromorphine using a validated LC-MS/MS method.

Data Analysis:

-

Plot the rate of dihydromorphine formation against the substrate (dihydrocodeine) concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

Figure 2: General experimental workflow for in vitro metabolism studies.

In Vitro Hydrolysis of 6-Nicotinoylmorphine in Human Plasma

This protocol is based on the rapid hydrolysis observed for nicomorphine and its metabolites.[2]

Objective: To determine the rate of hydrolysis of a nicotinoyl ester opioid in human plasma.

Materials:

-

6-Nicotinoyldihydromorphine (or a suitable analog like 6-nicotinoylmorphine)

-

Fresh human plasma

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

Internal standard for analytical quantification

-

HPLC or LC-MS/MS system

Procedure:

-

Sample Preparation: Prepare a stock solution of the nicotinoyl ester in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to the desired starting concentration in phosphate buffer.

-

Reaction Initiation: Add a small volume of the substrate solution to pre-warmed human plasma at 37°C.

-

Time-course Sampling: At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the plasma mixture.

-

Reaction Termination: Immediately add the aliquot to a tube containing a quenching solution (e.g., ice-cold acetonitrile with internal standard) to stop the enzymatic hydrolysis.

-

Sample Processing: Vortex and centrifuge the samples to precipitate plasma proteins.

-

Analysis: Analyze the supernatant for the disappearance of the parent compound and the appearance of the hydrolyzed product (dihydromorphine) using a validated analytical method.

Data Analysis:

-

Plot the concentration of the parent compound versus time.

-

Determine the half-life (t1/2) of the hydrolysis reaction from the concentration-time profile.

Conclusion

The metabolism of this compound to the potent analgesic dihydromorphine is a critical determinant of its pharmacological activity. Based on the metabolism of structurally related opioids, this biotransformation is a two-step process involving CYP2D6-mediated O-demethylation followed by carboxylesterase-mediated hydrolysis. While direct experimental data for this compound remains to be fully elucidated, the provided information on analogous compounds offers a robust framework for researchers. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for designing and interpreting future studies aimed at comprehensively characterizing the metabolism and pharmacokinetics of this compound. Such research is essential for optimizing its therapeutic use and understanding its potential for drug-drug interactions and inter-individual variability in response.

References

The Pharmacokinetics and Pharmacodynamics of Nicodicodine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicodicodine, a semi-synthetic opioid synthesized in 1904, functions as a prodrug, exerting its pharmacological effects primarily through its active metabolite, dihydromorphine. This technical guide provides a comprehensive overview of the known pharmacokinetic and pharmacodynamic properties of this compound, with a necessary focus on its principal active metabolite. Due to the limited clinical use of this compound, direct quantitative data for the parent compound is scarce. Therefore, this document synthesizes available information on dihydromorphine to elucidate the anticipated clinical and physiological effects of this compound administration. This guide includes a summary of receptor binding affinities, metabolic pathways, and detailed experimental protocols relevant to the study of this and similar opioid compounds.

Introduction

This compound is an opioid compound developed for its antitussive and analgesic properties.[1] Structurally related to codeine, it undergoes metabolic activation in the liver to produce its principal active metabolite, dihydromorphine.[1] Consequently, the pharmacodynamic effects of this compound are predominantly attributable to the actions of dihydromorphine at opioid receptors. This guide will explore the metabolic conversion of this compound and delve into the pharmacokinetic and pharmacodynamic profiles of dihydromorphine to provide a comprehensive understanding of this compound's mechanism of action and disposition in the body.

Pharmacokinetics

Absorption

The routes of administration for this compound have been cited as oral and intravenous.[1] Specific details regarding its oral bioavailability have not been extensively documented.

Distribution

Information regarding the plasma protein binding and volume of distribution for this compound is not available in the current literature. For its active metabolite, dihydromorphine, specific quantitative data on plasma protein binding and volume of distribution in humans are not well-established. However, for the structurally similar opioid, morphine, plasma protein binding is in the range of 34.0% to 37.5%, primarily to albumin.

Metabolism

This compound is metabolized in the liver via demethylation to form 6-nicotinoyldihydromorphine, which is subsequently metabolized to the active compound, dihydromorphine.[1] This metabolic activation is a critical step in the exertion of its pharmacological effects.

Excretion

The routes of excretion for this compound and its metabolites have not been fully characterized.

Table 1: Summary of Pharmacokinetic Parameters

| Parameter | This compound | Dihydromorphine | Notes |

| Bioavailability (Oral) | Data not available | Data not available | Dihydrocodeine, a related compound, has a low oral bioavailability of approximately 21% due to substantial first-pass metabolism. |

| Protein Binding | Data not available | Data not available | Morphine, a structurally similar opioid, exhibits plasma protein binding of 34-38%. |

| Volume of Distribution | Data not available | Data not available | - |

| Half-life | Data not available | ~4-7 hours (duration of action)[2] | The duration of action provides an estimate of the presence of the active metabolite. |

| Metabolism | Hepatic demethylation to 6-nicotinoyldihydromorphine, then to dihydromorphine.[1] | - | This compound is a prodrug. |

Pharmacodynamics

The pharmacodynamic effects of this compound are mediated by its active metabolite, dihydromorphine, which acts as an agonist at opioid receptors.

Mechanism of Action

Dihydromorphine is an opioid agonist with activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors.[1] The analgesic effects of dihydromorphine are primarily mediated through its agonist activity at the µ-opioid receptor.

Receptor Binding Profile

The binding affinities of dihydromorphine for the major opioid receptor subtypes have been determined through in vitro radioligand binding assays. Dihydromorphine displays a high affinity for the µ-opioid receptor, with lower affinities for the δ and κ-opioid receptors.

Table 2: Opioid Receptor Binding Affinities (Ki) of Dihydromorphine and Comparator Opioids

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| Dihydromorphine | 2.5[1] | 137[1] | 223[1] |

| Morphine | 4.9[1] | 273[1] | 227[1] |

Signaling Pathways

Activation of the µ-opioid receptor by an agonist like dihydromorphine initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the µ-opioid receptor, upon agonist binding, facilitates the exchange of GDP for GTP on the associated Gαi/o subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors. Key signaling events include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively result in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, leading to the analgesic and other opioid-related effects.

Figure 1. Simplified signaling pathway of dihydromorphine at the µ-opioid receptor.

Experimental Protocols

In Vitro Metabolism of this compound in Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic conversion of this compound to dihydromorphine using human liver microsomes.

Objective: To determine the in vitro metabolic profile of this compound and quantify the formation of dihydromorphine.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (e.g., a structurally similar, stable isotope-labeled compound)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and pooled HLMs.

-

Reaction Initiation: Pre-warm the master mix to 37°C. Initiate the metabolic reaction by adding a solution of this compound (in a low concentration of organic solvent, e.g., DMSO) to the master mix.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

-

Reaction Termination: Immediately terminate the reaction in the collected aliquots by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the terminated samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of this compound and its metabolites, including dihydromorphine.

References

In Vitro Opioid Receptor Binding Profile of Nicodicodine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Nicodicodine is an opioid derivative that has been utilized as a cough suppressant. Its pharmacological effects are largely attributed to its metabolism in the liver, where it is converted to the more potent opioid, dihydromorphine. Understanding the interaction of this active metabolite with the various opioid receptor subtypes is crucial for elucidating the therapeutic and off-target effects of this compound. The three main classical opioid receptors—mu (µ), delta (δ), and kappa (κ)—are members of the G protein-coupled receptor (GPCR) superfamily and are the primary targets for both endogenous opioid peptides and exogenous opioid drugs. The binding affinity of a ligand for these receptors dictates its potency and pharmacological profile.

Quantitative Opioid Receptor Binding Profile of Dihydromorphine

The in vitro binding affinities of dihydromorphine for the µ, δ, and κ opioid receptors have been determined through competitive radioligand binding assays. The data presented in Table 1 summarizes the inhibition constant (Ki) values, which are inversely proportional to binding affinity (a lower Ki value indicates a higher affinity).

Table 1: In Vitro Opioid Receptor Binding Affinities of Dihydromorphine

| Ligand | Receptor Subtype | Kᵢ (μmol/l) |

| Dihydromorphine | Mu (µ) | Data not explicitly found in a comparable format |

| Dihydromorphine | Delta (δ) | Data not explicitly found in a comparable format |

| Dihydromorphine | Kappa (κ) | Data not explicitly found in a comparable format |

Note: While a 1998 study by Kotz et al. indicates that dihydromorphine has a high affinity for the mu-opioid receptor, at least 70 times greater than its precursor dihydrocodeine (Ki 0.3 micromol/l), and a 60 times higher affinity for the kappa-opioid receptor compared to dihydrocodeine (Ki 14 micromol/l), specific Ki values for dihydromorphine were not explicitly provided in the available search results in a directly comparable format. The affinity for the delta-opioid receptor was also noted to be significant.[1]

Experimental Protocols: Radioligand Binding Assay

The determination of opioid receptor binding affinities is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., dihydromorphine) to displace a radiolabeled ligand with known high affinity and selectivity for a specific receptor subtype.

Materials and Reagents

-

Receptor Source: Cell membranes prepared from cultured cell lines (e.g., CHO or HEK293) stably expressing a single subtype of human or rodent opioid receptor (µ, δ, or κ).

-

Radioligands:

-

For µ-opioid receptor: [³H]-DAMGO

-

For δ-opioid receptor: [³H]-DPDPE

-

For κ-opioid receptor: [³H]-U-69,593

-

-

Test Compound: Dihydromorphine (or this compound)

-

Non-specific Binding Control: A high concentration of a non-selective opioid antagonist, such as naloxone (B1662785) (typically 10 µM), is used to determine the amount of radioligand that binds to non-receptor components.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester and glass fiber filters are used to separate bound from free radioligand.

-

Scintillation Counter: For quantifying the radioactivity on the filters.

Experimental Procedure

-

Membrane Preparation:

-

Cells expressing the opioid receptor of interest are harvested and homogenized in an ice-cold lysis buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Three sets of reactions are prepared in triplicate:

-

Total Binding: Contains the cell membranes and the radioligand.

-

Non-specific Binding: Contains the cell membranes, the radioligand, and a high concentration of the non-selective antagonist (e.g., naloxone).

-

Competitive Binding: Contains the cell membranes, the radioligand, and varying concentrations of the test compound (dihydromorphine).

-

-

The reaction mixtures are incubated at a specific temperature (e.g., room temperature) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

Following incubation, the binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The filters are then placed in scintillation vials with scintillation fluid, and the amount of radioactivity is quantified using a scintillation counter.

-

-

Data Analysis:

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding.

-

The data from the competitive binding experiment is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

-

Visualizations

Opioid Receptor Signaling Pathways

Opioid receptors primarily signal through two main intracellular pathways upon agonist binding: the G protein-dependent pathway and the β-arrestin-dependent pathway.

Caption: G Protein-Dependent Opioid Receptor Signaling Pathway.

Caption: β-Arrestin-Dependent Opioid Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates the key steps in a typical competitive radioligand binding assay.

References

Preclinical Toxicological Profile of Nicodicodine: A Surrogate-Based Assessment

Disclaimer: No direct preclinical toxicological data for Nicodicodine is publicly available. This technical guide provides a comprehensive overview of the anticipated toxicological profile of this compound by leveraging available data on the closely related opioid, codeine, and general principles of preclinical toxicology testing for pharmaceuticals. This approach is based on the understanding that this compound is a derivative of codeine and is metabolized in the liver to dihydromorphine, an active metabolite with a toxicological profile expected to be similar to other opioids.[1]

Introduction to this compound

This compound is an opioid synthesized in 1904, primarily developed for its antitussive (cough suppressant) and analgesic (pain-relieving) properties.[1] Structurally, it is the 6-nicotinoyl ester of dihydrocodeine. Its pharmacological activity is attributed to its metabolism to 6-nicotinoyldihydromorphine and subsequently to dihydromorphine.[1] Given its classification as an opioid and its metabolic pathway, its toxicological profile is anticipated to align with other compounds in this class, exhibiting side effects such as itching, nausea, and respiratory depression.[1]

General Principles of Preclinical Toxicology Assessment

Before a new chemical entity (NCE) like this compound can be administered to humans, a rigorous preclinical safety evaluation is mandatory. These studies are conducted in vitro and in animal models to identify potential target organs for toxicity, establish a safe starting dose for clinical trials, and understand the dose-response relationship for adverse effects. Key regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for these studies.

A typical preclinical toxicology program includes assessments of:

-

Acute Toxicity: Evaluates the effects of a single, high dose of the substance.

-

Sub-chronic and Chronic Toxicity: Examines the effects of repeated dosing over a longer duration (weeks to months).

-

Genotoxicity: Assesses the potential of a substance to damage genetic material.

-

Carcinogenicity: Investigates the potential of a substance to cause cancer with long-term exposure.

-

Reproductive and Developmental Toxicity: Evaluates the potential effects on fertility, pregnancy, and fetal development.

-

Safety Pharmacology: Investigates the effects on vital physiological functions (cardiovascular, respiratory, and central nervous systems).

-

Toxicokinetics: Studies the absorption, distribution, metabolism, and excretion (ADME) of the substance to correlate exposure with toxic effects.

Experimental Workflows and Methodologies

The following diagrams illustrate a general workflow for preclinical toxicology studies and a hypothetical signaling pathway for opioid-induced toxicity.

Toxicological Profile of Codeine in Preclinical Models

The following tables summarize publicly available preclinical toxicology data for codeine, which serves as a surrogate for this compound.

Acute Toxicity

| Species | Route | LD50 | Reference |

| Dog | SC or IV | 100-200 mg/kg (lethal dose) | MSD Veterinary Manual |

Repeat-Dose Toxicity

14-Day Study in B6C3F1 Mice (Feed Administration)

| Dose (ppm) | Sex | Key Findings | Reference |

| 3125 | Female | Significantly increased mean body weight | National Toxicology Program, 1996 |

| 12500 | Male & Female | Decreased mean body weight | National Toxicology Program, 1996 |

13-Week Study in F344/N Rats (Feed Administration)

| Dose (ppm) | Sex | Key Findings | Reference |

| 3125, 6250, 12500 | Male | Significantly decreased liver weight | National Toxicology Program, 1996 |

| 12500 | Female | Significantly decreased liver weight | National Toxicology Program, 1996 |

| 12500 | Male | Significantly decreased right kidney weight | National Toxicology Program, 1996 |

13-Week Study in B6C3F1 Mice (Feed Administration)

| Dose (ppm) | Sex | Key Findings | Reference |

| 3125, 6250 | Male & Female | Lymphoid depletion of the thymus | Dunnick JK and Elwell MR, 1989 |

| 3125, 6250 | Male & Female | Hyperplasia and hyperkeratosis in the forestomach mucosa | Dunnick JK and Elwell MR, 1989 |

| 3125, 6250 | Male | Testicular degeneration | Dunnick JK and Elwell MR, 1989 |

Genotoxicity and Carcinogenicity

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental toxicity of opioids are crucial. While specific data for this compound is unavailable, opioids as a class are known to cross the placenta. Effects on fertility, embryo-fetal development, and pre- and postnatal development would need to be evaluated in preclinical models.

Experimental Protocols (General)

The following are generalized protocols for key preclinical toxicology studies, adaptable for a compound like this compound.

Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

-

Test System: Typically rats or mice.

-

Administration: A single oral dose administered by gavage.

-

Procedure: A sequential dosing approach where the outcome of the previously dosed animal determines the dose for the next. The starting dose is selected based on available data.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed at the end of the study.

-

Endpoint: Estimation of the LD50 (median lethal dose).

28-Day Repeated Dose Oral Toxicity Study (OECD 407)

-

Test System: Rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs) species.

-

Administration: Daily oral administration (gavage or in feed) for 28 days.

-

Groups: Typically a control group and at least three dose levels (low, mid, high).

-

Observations: Daily clinical observations, weekly body weight and food consumption, ophthalmology, hematology, clinical chemistry, and urinalysis at termination.

-

Pathology: Gross necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.

-

Endpoint: Identification of target organs of toxicity and determination of a No-Observed-Adverse-Effect Level (NOAEL).

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively.

-

Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

Endpoint: An increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Conclusion

While specific preclinical toxicology data for this compound is not available in the public domain, a comprehensive toxicological profile can be inferred from its chemical similarity to codeine and its metabolic fate. The expected toxicities are characteristic of the opioid class, including respiratory and central nervous system depression. Any future development of this compound would necessitate a full battery of preclinical toxicology studies, following established international guidelines, to thoroughly characterize its safety profile before human exposure. The data from codeine studies provides a valuable starting point for designing such a program and for anticipating potential adverse effects.

References

Navigating the Labyrinth: A Technical Guide to the Solubility and Stability of Nicodicodine in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Nicodicodine, a semi-synthetic opioid analgesic. Given the limited publicly available data on this compound, this document integrates established principles of pharmaceutical chemistry, data from structurally similar opioids, and standardized experimental protocols to offer a predictive and practical framework for laboratory investigation.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is paramount for predicting its behavior in various solvent systems. Key identifiers and computed properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₆N₂O₄ | [1][2][3][4] |

| Molar Mass | 406.48 g/mol | [1][2][3][4] |

| IUPAC Name | [(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] pyridine-3-carboxylate | [1] |

| CAS Number | 808-24-2 | [2][3] |

Solubility Profile

Precise quantitative solubility data for this compound in a range of laboratory solvents is not extensively documented. However, by examining the solubility of its parent compound, codeine, and another related opioid, hydrocodone, we can infer a likely solubility profile. This compound's structure, featuring a nicotinoyl ester group, may influence its polarity and hydrogen bonding capacity compared to codeine.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents at 25°C

| Solvent | Type | Expected Solubility (mg/mL) | Rationale/Comments |

| Water (pH 7) | Polar Protic | Low | Opioid bases are typically sparingly soluble in neutral water. |

| 0.1 M HCl | Aqueous Acidic | High | The basic nitrogen atom will be protonated, forming a soluble salt. |

| 0.1 M NaOH | Aqueous Basic | Very Low | As a basic compound, its solubility will be suppressed at high pH. |

| Ethanol | Polar Protic | Soluble | Many opioids exhibit good solubility in lower alcohols.[5] |

| Methanol | Polar Protic | Soluble | Similar to ethanol, expected to be a good solvent. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | Often used in reversed-phase HPLC, suggesting some degree of solubility. |

| Dichloromethane | Nonpolar Aprotic | Soluble | The organic structure should allow for solubility in chlorinated solvents. |

| Chloroform | Nonpolar Aprotic | Soluble | Hydrocodone, a related opioid, is soluble in chloroform.[5] |

| Acetone | Polar Aprotic | Soluble | Hydrocodone is soluble in acetone.[5] |

| Ethyl Acetate | Polar Aprotic | Soluble | Hydrocodone demonstrates solubility in ethyl acetate.[5] |

Disclaimer: The solubility values presented in Table 1 are estimations based on the properties of structurally related compounds and general principles of solubility. These values should be experimentally verified.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its handling, formulation, and analytical characterization. As an ester derivative of dihydrocodeine, it is susceptible to hydrolysis, particularly under acidic or basic conditions. The opioid core may also be subject to oxidation and photolytic degradation.

Forced Degradation Studies

To elucidate the degradation pathways and establish a stability-indicating analytical method, forced degradation studies are essential. These studies involve subjecting the drug substance to stress conditions more severe than those encountered during routine storage.

Table 2: Predicted Stability of this compound under Forced Degradation Conditions

| Stress Condition | Predicted Stability | Likely Degradation Products |

| Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) | Labile | Dihydrocodeine, Nicotinic Acid |

| Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) | Very Labile | Dihydrocodeine, Nicotinic Acid |

| Oxidative (e.g., 3% H₂O₂, 25°C) | Moderately Stable | N-oxide derivatives, products of aromatic ring oxidation |

| Thermal (e.g., 80°C) | Stable (in solid state) | Potential for minor degradation over extended periods. |

| Photolytic (e.g., ICH Q1B conditions) | Potentially Labile | Complex mixture of photodegradants. |

Potential Degradation Pathway

The primary degradation pathway for this compound is anticipated to be the hydrolysis of the ester linkage, yielding dihydrocodeine and nicotinic acid. Further degradation of the dihydrocodeine core could occur under more stringent conditions.

Caption: Predicted degradation pathway of this compound.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable data on the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound to vials containing the selected solvents.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: Express the solubility in mg/mL or other appropriate units.

Stability Study: Forced Degradation Protocol

Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and purified water as a control). For thermal and photolytic studies, use the solid drug substance.

-

Stress Application:

-

Hydrolysis: Incubate the acidic and basic solutions at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidation: Store the hydrogen peroxide solution at room temperature.

-

Thermal: Place the solid drug in a temperature-controlled oven (e.g., 80°C).

-

Photolytic: Expose the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples by a stability-indicating HPLC method to determine the amount of remaining this compound and to detect any degradation products.

Experimental and Analytical Workflow

A systematic workflow is essential for the comprehensive evaluation of a drug candidate's solubility and stability.

Caption: General workflow for solubility and stability testing.

Conclusion

While specific experimental data for this compound is scarce, this guide provides a robust framework for its investigation in a laboratory setting. By leveraging knowledge of similar opioid compounds and adhering to standardized pharmaceutical testing protocols, researchers can effectively characterize the solubility and stability of this compound. The experimental methodologies and predictive data presented herein serve as a valuable starting point for further research and development activities involving this compound. It is imperative that the estimated data be confirmed through rigorous experimental validation.

References

Nicodicodine: A Comprehensive Technical Overview

This guide provides an in-depth technical overview of Nicodicodine, focusing on its chemical identity, and intended for researchers, scientists, and professionals in drug development.

Core Chemical Data

This compound is an opioid derivative that has been explored for its antitussive and analgesic properties. A clear understanding of its chemical and physical properties is fundamental for research and development activities.

Chemical Identifiers and Properties

The following table summarizes the key chemical identifiers and computed properties of this compound.

| Identifier/Property | Value | Source |

| CAS Number | 808-24-2 | [1] |

| PubChem CID | 5464304 | [1] |

| Molecular Formula | C₂₄H₂₆N₂O₄ | [1] |

| Molecular Weight | 406.5 g/mol | [1] |

| IUPAC Name | [(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] pyridine-3-carboxylate | [1] |

| SMILES | CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3--INVALID-LINK--OC(=O)C6=CN=CC=C6 | [1] |

| InChI Key | GTGRMWCOZHEYRL-MJFIPZRTSA-N | [1] |

| InChI | InChI=1S/C24H26N2O4/c1-26-11-9-24-16-6-8-19(29-23(27)15-4-3-10-25-13-15)22(24)30-21-18(28-2)7-5-14(20(21)24)12-17(16)26/h3-5,7,10,13,16-17,19,22H,6,8-9,11-12H2,1-2H3/t16-,17+,19-,22-,24-/m0/s1 | [1] |

Experimental Protocols

General Synthesis of Nicotinoyl Esters of Codeine Analogues

A general method for the synthesis of nicotinoyl esters of codeine and its derivatives involves the esterification of the 6-hydroxyl group. The synthesis of the related compound, Nicocodeine, is achieved by treating anhydrous codeine base with nicotinic anhydride (B1165640) at elevated temperatures (e.g., 130 °C)[1]. A similar approach could be applicable for the synthesis of this compound from dihydrocodeine.

Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

Analytical Methodologies

The analysis of this compound can be approached using standard techniques for opioid compounds.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for the quantification of this compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be a typical starting point. Detection would be achieved using a UV detector at a wavelength determined by the UV spectrum of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of this compound, particularly in biological matrices, a GC-MS method would be highly effective. The method would likely involve extraction of the analyte, derivatization to improve volatility and thermal stability, followed by separation on a capillary GC column and detection by a mass spectrometer.

Biological Activity and Signaling Pathways

This compound is an opioid agonist. Its biological effects are primarily mediated through its active metabolite, dihydromorphine, which is a potent opioid agonist.

Metabolism

This compound is metabolized in the liver. The primary metabolic pathway involves demethylation to produce 6-nicotinoyldihydromorphine, which is subsequently metabolized to dihydromorphine[2].

Mechanism of Action

As an opioid, the active metabolite of this compound, dihydromorphine, exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The primary targets are the mu (µ), delta (δ), and kappa (κ) opioid receptors.

The binding of an opioid agonist to its receptor initiates a cascade of intracellular signaling events. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the opening of potassium channels and the closing of calcium channels. These events collectively lead to a hyperpolarization of the neuron and a reduction in neuronal excitability, which underlies the analgesic and other effects of opioids.

The following diagram illustrates the general workflow for identifying and characterizing an opioid compound like this compound.

The following diagram illustrates the generalized signaling pathway of opioid receptors upon activation by an agonist like dihydromorphine.

References

Potential Therapeutic Applications of Nicodicodine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicodicodine, a semi-synthetic opioid synthesized in 1904, has historically been utilized as an antitussive and analgesic agent.[1] Although not in widespread clinical use today, its pharmacological profile, primarily dictated by its metabolic conversion to the potent opioid agonist dihydromorphine, warrants a contemporary re-examination of its potential therapeutic applications. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, metabolic pathway, and the pharmacological properties of its key metabolites. Due to the limited availability of direct experimental data on this compound, this guide synthesizes information from studies on its precursor, nicocodeine, and its principal active metabolite, dihydromorphine, to infer its therapeutic potential and guide future research.

Introduction

This compound is an opioid derivative that has been noted for its antitussive (cough suppressant) and analgesic (pain-relieving) properties.[1] Its clinical utility has been limited, and consequently, there is a scarcity of modern pharmacological data specifically on the parent compound. However, understanding its metabolic fate is key to unlocking its therapeutic potential. This compound is metabolized in the liver, first to 6-nicotinoyldihydromorphine and subsequently to dihydromorphine.[1] Dihydromorphine is a potent opioid agonist and is considered the primary mediator of this compound's pharmacological effects. Therefore, the therapeutic applications of this compound can be largely inferred from the well-characterized actions of dihydromorphine.

Metabolism and Mechanism of Action

The therapeutic activity of this compound is intrinsically linked to its bioactivation. The metabolic cascade culminates in the formation of dihydromorphine, which exerts its effects by acting as an agonist at opioid receptors, primarily the mu-opioid receptor (MOR).

Metabolic Pathway

The biotransformation of this compound is a two-step process occurring predominantly in the liver:

-

Demethylation: this compound is first demethylated to produce 6-nicotinoyldihydromorphine.

-

Metabolism to Dihydromorphine: 6-nicotinoyldihydromorphine is further metabolized to dihydromorphine.[1]

Opioid Receptor Signaling

Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), dihydromorphine initiates a cascade of intracellular signaling events. This leads to a decrease in neuronal excitability and the inhibition of nociceptive signal transmission.

References

Methodological & Application

Nicodicodine synthesis protocol and purification techniques

I am unable to fulfill this request.

Providing detailed synthesis protocols for controlled substances like Nicodicodine is against my safety guidelines. My purpose is to be helpful and harmless, and generating instructions for the creation of potentially dangerous and regulated narcotics would violate this core principle. The synthesis of such compounds is illegal without proper licensing and can be extremely dangerous, posing significant risks to health and safety.

My safety policies strictly prohibit generating content that facilitates the production of harmful chemical agents, including high-potency narcotics. This is to prevent the misuse of information and to protect the public.

If you are a researcher at a licensed facility, please consult peer-reviewed scientific literature and established chemical manufacturing resources for information on this topic. All work with controlled substances must be conducted in compliance with local, national, and international laws and regulations under the supervision of qualified personnel.

Application Note: Quantification of Nicodicodine in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of nicodicodine in human plasma. As no specific validated method for this compound was readily available in the published literature, this protocol has been adapted from established and validated methods for codeine, a structurally similar opioid analgesic.[1][2][3][4][5] The proposed method utilizes a reverse-phase C18 column with UV detection. The sample preparation involves a protein precipitation step, providing a straightforward and efficient extraction of the analyte from the complex plasma matrix.[6][7][8] This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and a summary of expected method validation parameters based on the analysis of codeine. This proposed method requires full validation for the quantification of this compound in a laboratory setting.

Introduction

This compound is an opioid analgesic, and for pharmacokinetic and toxicological studies, a reliable and validated analytical method for its quantification in biological matrices like plasma is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of drugs in plasma due to its sensitivity, specificity, and robustness.[2][4] This application note outlines a proposed HPLC-UV method for the quantification of this compound in human plasma. The methodology presented is based on existing protocols for the analysis of codeine, a compound with a similar chemical structure. The protocol details a protein precipitation method for sample clean-up and reverse-phase HPLC for separation and quantification.

Experimental

2.1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar compound not expected to be present in the samples)

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade methanol (B129727)

-

HPLC-grade water

-

Perchloric acid (70%)

-

Human plasma (drug-free)

-

0.45 µm syringe filters

2.2. Instrumentation

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Centrifuge

-

Vortex mixer

2.3. Chromatographic Conditions

The following chromatographic conditions are proposed for the analysis of this compound, adapted from methods for codeine analysis:

| Parameter | Recommended Setting |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (e.g., 63:37, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector Wavelength | 240 nm[1][3] or 281 nm |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

2.4. Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a primary stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of acetonitrile and water.

-

Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain calibration standards at concentrations ranging from approximately 50 to 750 ng/mL.[1][3] Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Detailed Experimental Protocols

3.1. Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for removing proteins from plasma samples prior to HPLC analysis.[6][7][8]

-

Pipette 500 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add a specified amount of the internal standard solution.

-

Add 1.0 mL of cold acetonitrile to the plasma sample to precipitate the proteins.[6]

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Inject 20 µL of the filtered supernatant into the HPLC system.

Visualizations

Caption: Workflow for Plasma Sample Preparation.

Caption: HPLC Analysis Workflow.

Method Validation Parameters (Adapted from Codeine Literature)

A full validation of this method should be performed according to regulatory guidelines. The following table summarizes the expected performance characteristics based on similar assays for codeine.

| Parameter | Expected Range/Value |

| Linearity Range | 50 - 750 ng/mL[1][3] |

| Correlation Coefficient (r²) | > 0.99 |

| Recovery | 80 - 90%[1][3][9] |

| Precision (Intra- and Inter-day) | < 15% RSD |

| Accuracy | 85 - 115% |

| Limit of Quantification (LOQ) | ~50 ng/mL[1][3] |

Data Presentation

The results of the analysis should be presented in a clear and organized manner. A calibration curve should be generated by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. The concentration of this compound in the QC and unknown samples can then be determined from the linear regression equation of the calibration curve.

Table of Quantitative Results

| Sample ID | Retention Time (min) | Peak Area (Analyte) | Peak Area (IS) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |

| Blank | - | - | - | - | Not Detected |

| LLOQ | |||||

| QC Low | |||||

| QC Mid | |||||

| QC High | |||||

| Unknown 1 | |||||

| Unknown 2 |

Conclusion

This application note provides a detailed protocol for a proposed HPLC-UV method for the quantification of this compound in human plasma. The method is adapted from established procedures for the structurally related compound, codeine. The described protein precipitation sample preparation is simple and efficient, and the reverse-phase HPLC method is expected to provide adequate separation and quantification. It is imperative that this method undergoes a complete validation to ensure its accuracy, precision, and reliability for the analysis of this compound in a research or clinical setting.

References

- 1. Determination of morphine and codeine in plasma by HPLC following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of codeine in human plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PlumX [plu.mx]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Rapid simultaneous determination of codeine and morphine in plasma using LC-ESI-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

Application Note: Quantitative Analysis of Nicodicodine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of Nicodicodine in biological matrices, such as plasma or urine, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an opioid analgesic, requires a robust and sensitive analytical method for pharmacokinetic studies, clinical monitoring, and forensic applications. The described methodology encompasses sample preparation involving solid-phase extraction (SPE), derivatization, and optimized GC-MS parameters for selective and sensitive detection.

Introduction

This compound is a semi-synthetic opioid derived from codeine. Accurate quantification of this compound in biological samples is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for therapeutic drug monitoring and forensic investigations. Gas chromatography coupled with mass spectrometry offers high chromatographic resolution and selective detection, making it a powerful tool for the analysis of opioids. Due to the presence of a hydroxyl group, derivatization is often employed to improve the chromatographic behavior and thermal stability of the analyte. This protocol provides a detailed procedure for the extraction, derivatization, and GC-MS analysis of this compound.

Data Presentation

Table 1: GC-Agnostic MS Parameters for this compound Analysis

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Electron Energy | 70 eV |

| Mass Range | 50-550 amu |

| Scan Mode | Selected Ion Monitoring (SIM) |

| Characteristic Ions (m/z) | 406 (M+), 300, 229, 124 |

| Dwell Time | 100 ms |

Table 2: GC-Specific Parameters for this compound Analysis

| Parameter | Value |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.0 mL/min (constant flow) |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Temperature Program | Initial 150 °C for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| Transfer Line Temperature | 280 °C |

Table 3: Summary of Expected Quantitative Results (Based on Analytically Similar Opioids)

| Parameter | Expected Value |

| Retention Time (derivatized) | ~10-15 min |

| Limit of Detection (LOD) | 1-5 ng/mL |

| Limit of Quantification (LOQ) | 5-15 ng/mL |

| Linear Range | 10-1000 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Recovery | > 85% |

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

-

Sample Pre-treatment: To 1 mL of plasma or urine, add an internal standard (e.g., Naloxone-d5) and 2 mL of 0.1 M phosphate (B84403) buffer (pH 6.0). Vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 3 mL of methanol (B129727) and 3 mL of 0.1 M phosphate buffer (pH 6.0).

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M acetic acid, and finally 3 mL of methanol. Dry the cartridge under vacuum for 5 minutes.

-

Elution: Elute the analyte with 3 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2, v/v/v).

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

Derivatization

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of ethyl acetate.

-

Cap the vial tightly and heat at 70 °C for 30 minutes.

-

Cool the vial to room temperature before GC-MS injection.

GC-MS Analysis

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Acquire data using the parameters outlined in Tables 1 and 2.

-

For quantification, construct a calibration curve using the peak area ratio of the analyte to the internal standard.

Visualizations

Experimental workflow for this compound analysis.

Logical diagram of the GC-MS analysis process.

Application Notes and Protocols for In Vivo Analgesic Efficacy Testing of Nicodicodine in Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Introduction